molecular formula C9H16ClN3 B3058976 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride CAS No. 93335-92-3

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B3058976
CAS No.: 93335-92-3
M. Wt: 201.7 g/mol
InChI Key: RZBGKBIGBDISHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride is a chemical compound with a molecular formula of C9H15ClN2 It is characterized by the presence of a hydrazinylmethyl group attached to an aniline ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of 4-chloromethyl-N,N-dimethylaniline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product, 4-(Hydrazinylmethyl)-N,N-dimethylaniline, is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride has several scientific research applications:

    Medicinal Chemistry: The hydrazinylmethyl group can participate in various reactions, making it a potential scaffold for designing new drugs.

    Material Science: The nitrile group and aromatic ring system can contribute to interesting electronic and structural properties, potentially useful for developing novel materials with specific functionalities.

    Biological Research: The compound’s ability to form hydrazones makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride involves its interaction with molecular targets through the hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)benzonitrile hydrochloride: Similar in structure but with a nitrile group instead of dimethyl groups.

    4-(Hydrazinylmethyl)aniline hydrochloride: Lacks the dimethyl substitution on the aniline ring.

Uniqueness

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both the hydrazinylmethyl group and the dimethyl substitution on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(hydrazinylmethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12(2)9-5-3-8(4-6-9)7-11-10;/h3-6,11H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGKBIGBDISHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918505
Record name 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93335-92-3
Record name p-Toluidine, N,N-dimethyl-alpha-hydrazino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093335923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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